molecular formula C7H15ClN2O B1521462 1-(2-Aminoethyl)piperidin-2-one hydrochloride CAS No. 1187465-46-8

1-(2-Aminoethyl)piperidin-2-one hydrochloride

Cat. No.: B1521462
CAS No.: 1187465-46-8
M. Wt: 178.66 g/mol
InChI Key: UOJDAWDDLRDPFW-UHFFFAOYSA-N
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Description

“1-(2-Aminoethyl)piperidin-2-one hydrochloride” is a chemical compound with the CAS Number: 1187465-46-8 . It has a molecular weight of 178.66 and its molecular formula is C7H15ClN2O . It is a white solid in physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H14N2O.ClH/c8-4-6-9-5-2-1-3-7(9)10;/h1-6,8H2;1H . This indicates the presence of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Physical and Chemical Properties Analysis

“this compound” is a white solid . It has a molecular weight of 178.66 and its molecular formula is C7H15ClN2O .

Scientific Research Applications

Bioavailability Enhancement

Piperine, closely related to 1-(2-Aminoethyl)piperidin-2-one, has been studied for its ability to modulate permeability characteristics of the intestine by inducing alterations in membrane dynamics. This suggests potential applications of similar compounds in enhancing the bioavailability of various drugs (Khajuria, Thusu, & Zutshi, 2002).

Analgesic Properties

Research on analogs of 1-(2-Aminoethyl)piperidin-2-one hydrochloride has demonstrated the synthesis of compounds with analgesic effects, although some may exhibit undesirable side effects (Spielman & Richards, 1946).

Conformational Analysis

Studies have focused on the synthesis and conformational analysis of analogs, providing insights into the structural and stereochemical aspects of piperidine derivatives. These findings have implications for the design of molecules with specific biological activities (Kim, Oh, Zee, & Jung, 2007).

Pharmaceutical Building Blocks

The compound has been used in the development of secondary piperidines as pharmaceutical building blocks, showcasing a method for cyanation adjacent to nitrogen, which is crucial for the synthesis of unnatural amino acids and pharmaceutical intermediates (Lennox, Goes, Webster, Koolman, Djurić, & Stahl, 2018).

Molecular Structure Studies

Research into the crystal and molecular structure of related compounds has been conducted to understand the interactions and conformations that affect their reactivity and potential pharmacological applications (Dega-Szafran, Dutkiewicz, Kosturkiewicz, Petryna, & Szafran, 2004).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines, which include “1-(2-Aminoethyl)piperidin-2-one hydrochloride”, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field.

Properties

IUPAC Name

1-(2-aminoethyl)piperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c8-4-6-9-5-2-1-3-7(9)10;/h1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJDAWDDLRDPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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